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Compound of Interest

Compound Name:

2-[[(E)-octadec-9-

enoyl]amino]ethyl dihydrogen

phosphate

Cat. No.: B1677616 Get Quote

For researchers, scientists, and drug development professionals investigating the roles of N-

acylethanolamine phosphates (NAEPs) like 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen
phosphate (N-oleoyl-ethanolamine phosphate or NOEP), identifying suitable molecular tools is

paramount. NOEP, a naturally occurring lysophosphatidic acid (LPA) mimetic, is a valuable

research compound for probing the intricate Autotaxin-LPA signaling axis. However, a range of

alternative compounds targeting different components of this pathway can offer enhanced

specificity, potency, or different modes of action. This guide provides a comparative overview of

key alternatives to NOEP, supported by experimental data and detailed protocols to aid in the

selection of the most appropriate research tools.

This comparison focuses on three principal classes of alternatives:

Autotaxin (ATX) Inhibitors: These molecules block the production of LPA, the downstream

effector of the pathway in which NOEP is involved.

LPA Receptor (LPAR) Antagonists: These compounds directly compete with LPA and LPA

mimetics like NOEP for binding to LPA receptors.

Other Bioactive N-Acylethanolamines (NAEs): This group includes related lipid signaling

molecules that may act on different receptor systems, such as PPARs, offering alternative
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pathways for investigation.

Comparative Performance Data
The following tables summarize key quantitative data for representative compounds from each

class of alternatives, providing a basis for comparison of their in vitro and in vivo activities. It is

important to note that direct comparative studies of NOEP against all these alternatives are

limited; therefore, the data presented is compiled from various sources.

Table 1: Autotaxin (ATX) Inhibitors

Compound Target Assay Type IC50 (nM) Reference

Ziritaxestat

(GLPG1690)
Autotaxin FS-3 Hydrolysis 2.2 [1]

BBT-877 Autotaxin
ex vivo LPA

production
6.9 [2]

PF-8380 Autotaxin LPC Hydrolysis 100 [3]

Cpd17 Autotaxin LPC Hydrolysis - [4]

ATX-1d Autotaxin FS-3 Hydrolysis 1800 [5]

Table 2: LPA Receptor (LPAR) Antagonists
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Compound Target(s) Assay Type
Ki (µM) or IC50
(nM)

Reference

BMS-986020 LPA1
Calcium

Mobilization
pKB ~8 [6]

KI-16425
LPA1, LPA3 >

LPA2

Inositol

Phosphate

Production

Ki: 0.34 (LPA1),

0.93 (LPA3), 6.5

(LPA2)

[7]

AM966 LPA1 Calcium Release IC50: 17 nM [7]

ONO-7300243 LPA1 - IC50: 160 nM [7]

UCM-14216 LPA2 -
IC50: 1.9 µM,

KD: 1.3 nM
[8]

Table 3: Other Bioactive N-Acylethanolamines (NAEs) and Related Compounds

Compound Target Assay Type EC50 Reference

Oleoylethanolami

de (OEA)
PPARα

Transcriptional

Activation
~120 nM [9]

Palmitoylethanol

amide (PEA)
PPARα

Transcriptional

Activation
- [9]

Anandamide

(AEA)
PPARα

Transcriptional

Activation
~10-30 µM [9]

Lanifibranor
PPARα, PPARγ,

PPARδ

Transcriptional

Activation

α: 4.66 µM, γ:

0.572 µM, δ:

0.398 µM

[10]

Seladelpar
PPARδ >

PPARα, PPARγ

Transcriptional

Activation

δ: 20.2 nM, α:

1.64 µM, γ: 3.53

µM

[11]

Signaling Pathways and Experimental Workflows
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To visualize the interplay of these compounds with their respective targets, the following

diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor

screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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